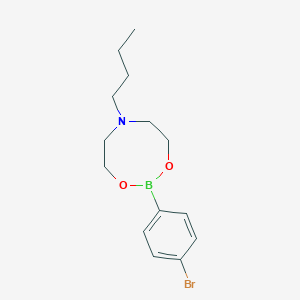

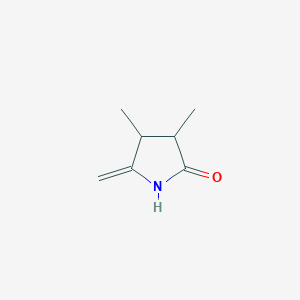

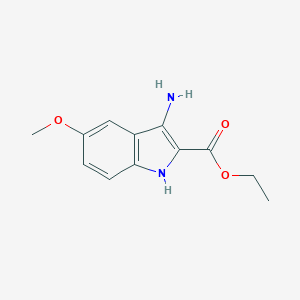

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

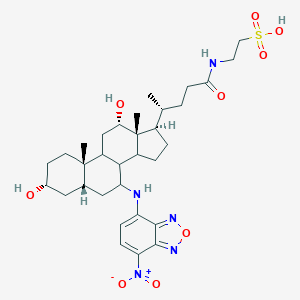

Indole derivatives, such as “ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate”, are a significant class of heterocyclic compounds found in natural products and drugs . They play a crucial role in cell biology and have been the focus of many researchers in the study of pharmaceutical compounds . The presence of the carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Molecular Structure Analysis

The molecular structure of “ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate” would be based on the indole skeleton, which has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .

Chemical Reactions Analysis

The chemical reactions of “ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate” would likely involve the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives, including ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, have been recognized for their potential in treating cancer cells. The compound’s structure allows it to interact with cancerous cells, potentially inhibiting growth or inducing apoptosis . Research is ongoing to determine the efficacy and safety of such compounds in oncology.

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics. Their ability to disrupt microbial cell processes can be harnessed to treat infections caused by bacteria, fungi, and other pathogens .

Neurological Disorders

Indole compounds have shown promise in treating various neurological disorders. Their interaction with neurotransmitter systems could lead to new treatments for diseases like Alzheimer’s, Parkinson’s, and other neurodegenerative conditions .

Anti-inflammatory Applications

Due to their chemical structure, indole derivatives can serve as anti-inflammatory agents. They may modulate the body’s inflammatory response, providing relief in conditions such as arthritis and other chronic inflammatory diseases .

Antiviral Agents

Research has indicated that indole derivatives can act as antiviral agents. They have been tested against a range of viruses, including influenza and Coxsackie B4 virus, showing inhibitory activity which could lead to new antiviral medications .

Antidiabetic Effects

Indole derivatives have been explored for their potential to treat diabetes. By affecting insulin secretion or action, they could play a role in managing blood sugar levels and providing a new avenue for diabetes treatment .

Antitubercular Activity

The fight against tuberculosis (TB) has also seen the application of indole derivatives. Their ability to inhibit Mycobacterium tuberculosis can be crucial in developing more effective TB treatments .

Direcciones Futuras

The future directions of research on “ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate” and similar compounds could involve further investigation of their synthesis, biological activity, and potential applications in medicine . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mecanismo De Acción

Target of Action

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities .

Propiedades

IUPAC Name |

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKRXQYFEJCJEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355671 |

Source

|

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

CAS RN |

89607-80-7 |

Source

|

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.